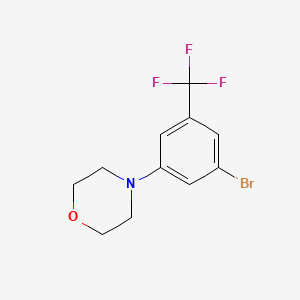

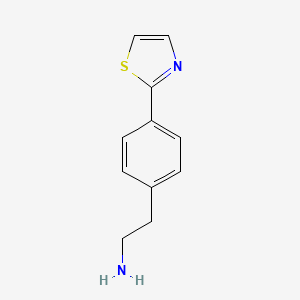

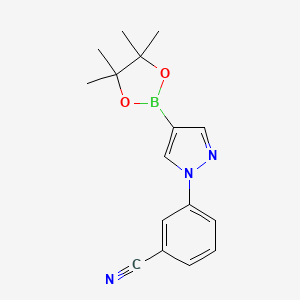

![molecular formula C8H8BrNO2 B1404276 7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine CAS No. 16081-47-3](/img/structure/B1404276.png)

7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine

Overview

Description

“7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine” is a chemical compound that likely contains a benzodioxin group, which is a type of aromatic ether, and an amine group. The presence of the bromine atom indicates that it is a halogenated compound .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the aromatic nature of the benzodioxin group. The bromine atom would add significant weight to the molecule .Chemical Reactions Analysis

As an aromatic amine, this compound could participate in reactions typical of amines, such as acid-base reactions, alkylation, and acylation. The bromine atom could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and functional groups. Generally, aromatic amines are polar due to the presence of the amine group, and they may exhibit strong intermolecular forces due to hydrogen bonding .Scientific Research Applications

-

Synthesis and Crystal Structure of Benzothiazepine Derivatives

- Field : Chemical Research

- Application Summary : The compound 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, which is structurally similar to the compound you mentioned, is prepared from 6-methoxybenzo[d]thiazol-2-amine and 2-(bromomethyl)-2-butylhexanoic acid .

- Methods of Application : The synthesis involves five steps: hydrolysis, substitution, condensation, bromination, and aromatic amidation under microwave conditions . This new route has reduced the reaction time and increased the overall yield to 43% .

- Results : The structure of the target product is confirmed by X-ray crystal analysis, and further studies indicate that the existence of an intramolecular C–H···Cg1 non-classical hydrogen bond is effective in stabilization of the crystal structure .

-

Obtainment of Threo and Erythro Isomers of Difluorobenzamides

- Field : Pharmaceutical Research

- Application Summary : A compound structurally similar to the one you mentioned, 6-fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][1,4]dioxin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide, was obtained as an unexpected bicyclic side product during the development of a fluorescent probe .

- Methods of Application : The side product was achieved by opening the ring of both erythro and threo epoxides .

- Results : The two compounds were fully characterized using HRMS, 1H-NMR, 13C-NMR, HPLC and DSC .

-

Synthesis of PARP1 Inhibitors

- Field : Bioorganic Chemistry

- Application Summary : A compound structurally similar to the one you mentioned, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, was used as a lead compound for the synthesis of potent inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1), a widely explored anticancer drug target .

- Methods of Application : The synthesis involved high-throughput virtual screening (HTVS) of a Maybridge small molecule library using the PARP1-benzimidazole-4-carboxamide co-crystal structure and pharmacophore model .

- Results : The efforts led to the identification of (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide as the most potent inhibitor of PARP1 from the series .

-

Synthesis of Anti-Cancer Agents

- Field : Bioorganic Chemistry

- Application Summary : 7-Bromo-2H-Benzo[b][1,4]Oxazin-3(4H)-One, a compound structurally similar to the one you mentioned, was used to synthesize novel isoxazole hybrids via a copper (I) catalyzed one-pot reaction .

- Methods of Application : The synthesis involved a one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one .

- Results : All the hybrids were tested for their in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3. Three of the compounds exhibited remarkable anticancer activity compared to the standard drug etoposide .

-

Synthesis of PARP1 Inhibitors

- Field : Bioorganic Chemistry

- Application Summary : A compound structurally similar to the one you mentioned, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, was used as a lead compound for the synthesis of potent inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1), a widely explored anticancer drug target .

- Methods of Application : The synthesis involved high-throughput virtual screening (HTVS) of a Maybridge small molecule library using the PARP1-benzimidazole-4-carboxamide co-crystal structure and pharmacophore model .

- Results : The efforts led to the identification of (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide as the most potent inhibitor of PARP1 from the series .

-

Synthesis of Anti-Cancer Agents

- Field : Bioorganic Chemistry

- Application Summary : 7-Bromo-2H-Benzo[b][1,4]Oxazin-3(4H)-One, a compound structurally similar to the one you mentioned, was used to synthesize novel isoxazole hybrids via a copper (I) catalyzed one-pot reaction .

- Methods of Application : The synthesis involved a one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one .

- Results : All the hybrids were tested for their in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3. Three of the compounds exhibited remarkable anticancer activity compared to the standard drug etoposide .

Safety And Hazards

Future Directions

properties

IUPAC Name |

7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4H,1-2,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVLYXMTGKQUPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2O1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane](/img/structure/B1404193.png)

![2-Oxa-7-azaspiro[3.5]nonane oxalate](/img/structure/B1404197.png)